

The Rise and Fall of CGK733: A Technical History and Retraction Analysis

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Compound of Interest		
Compound Name:	CGK733	
Cat. No.:	B1684126	Get Quote

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A comprehensive technical guide detailing the history, initial claims, and subsequent retraction of the research surrounding the compound **CGK733**. This document is intended for researchers, scientists, and drug development professionals to provide a clear and factual account of the scientific misconduct and the ensuing corrective research.

Executive Summary

Initially heralded as a groundbreaking discovery, the small molecule **CGK733** was reported in 2006 to reverse cellular senescence and extend the lifespan of normal human cells. The purported mechanism of action was the selective inhibition of the Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases, key regulators of the DNA damage response. However, the foundational research supporting these claims was officially retracted in 2008 due to extensive data fabrication and scientific misconduct. Subsequent independent studies have not only failed to reproduce the original findings but have demonstrated that **CGK733** does not inhibit ATM or ATR kinase activity at concentrations previously reported. This guide provides a detailed chronicle of the initial fraudulent claims, the reasons for retraction, and the actual, validated cellular effects of **CGK733**.

The Original (Fabricated) Claims: The 2006 Nature Chemical Biology Study

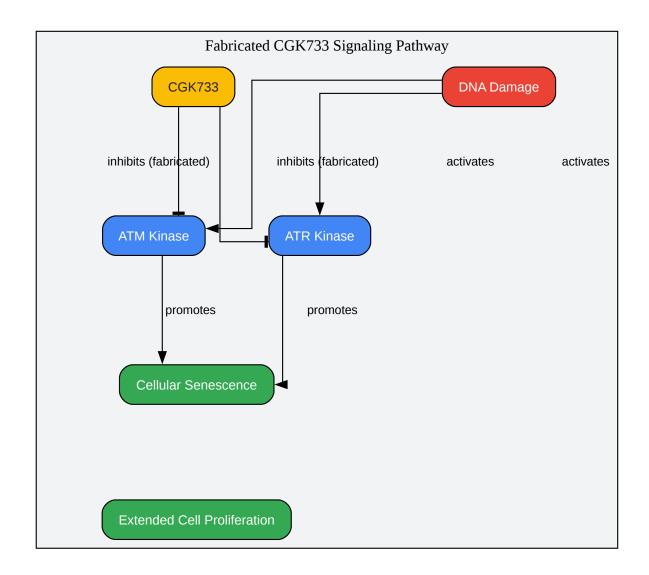


In a 2006 publication in Nature Chemical Biology, researchers led by Tae Kook Kim at the Korea Advanced Institute of Science and Technology (KAIST) claimed to have identified **CGK733** through a high-throughput phenotypic screen of approximately 20,000 synthetic molecules.[1] The study reported that **CGK733** could extend the lifespan of cultured mammalian cells by about 20 divisions, roughly a 25% increase.[1]

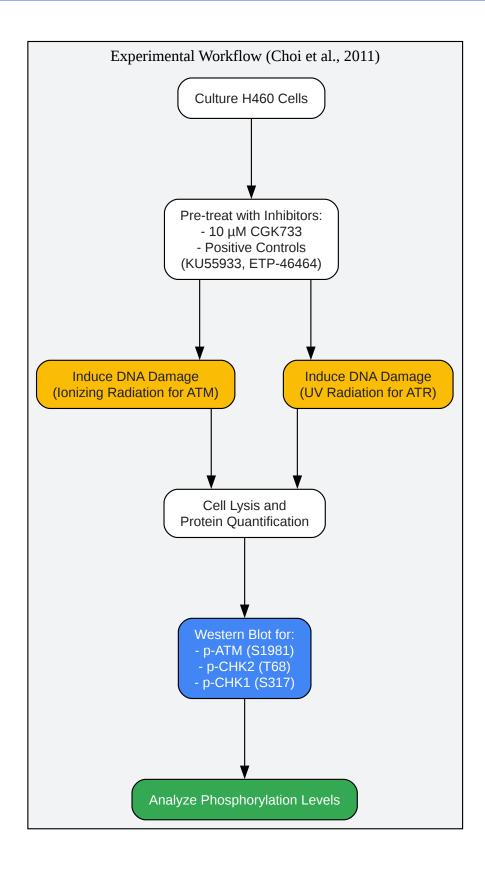
Fabricated Mechanism of Action

The authors claimed that **CGK733** was a potent and selective inhibitor of both ATM and ATR kinases, with a reported IC50 of approximately 200 nM for both.[1] This conclusion was supposedly supported by in vitro kinase assays and cellular assays showing a blockage of checkpoint signaling pathways. The proposed mechanism, now known to be fabricated, is illustrated below.

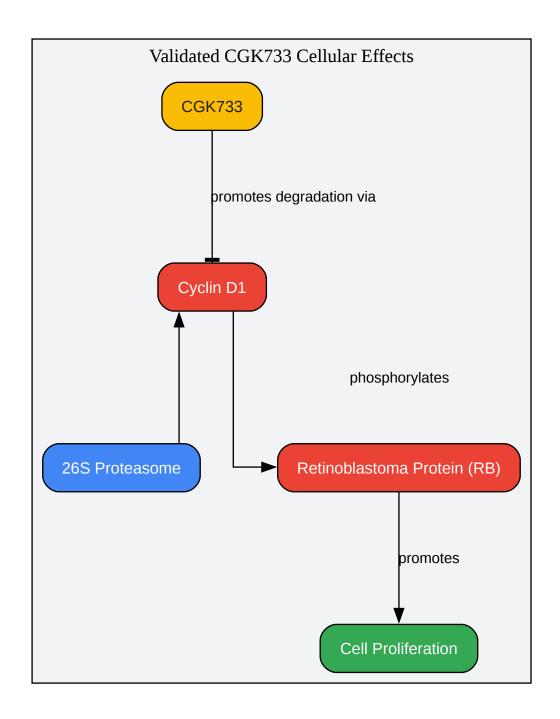












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References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
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